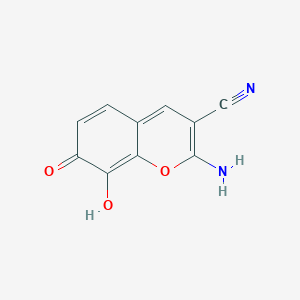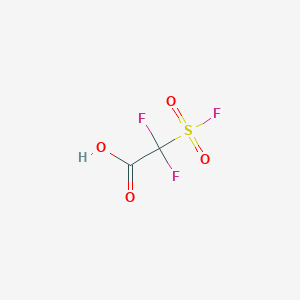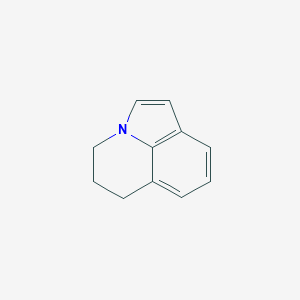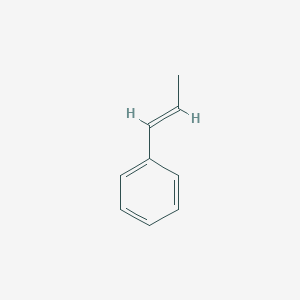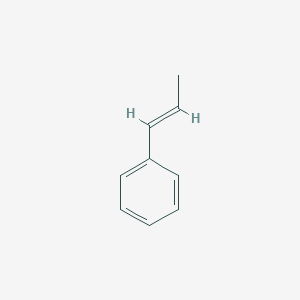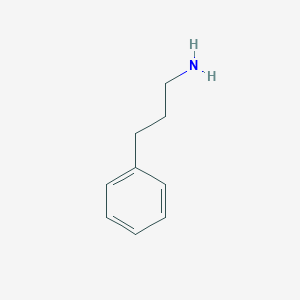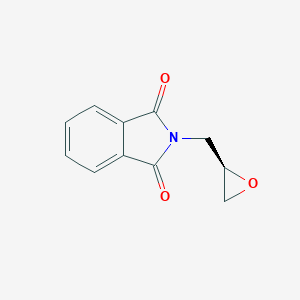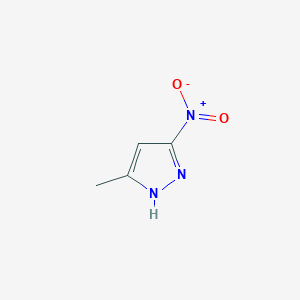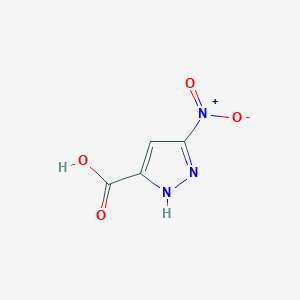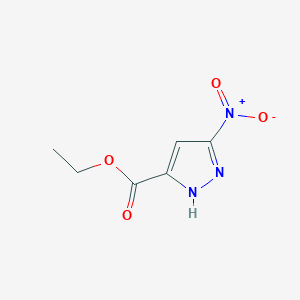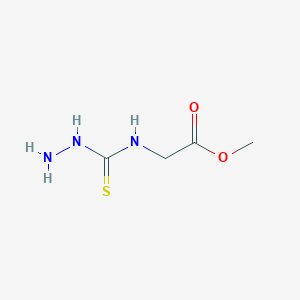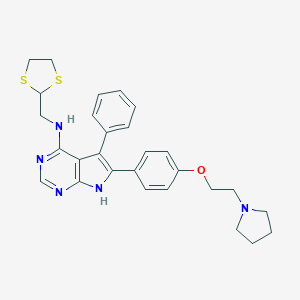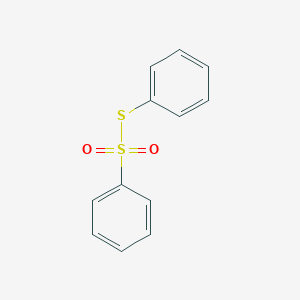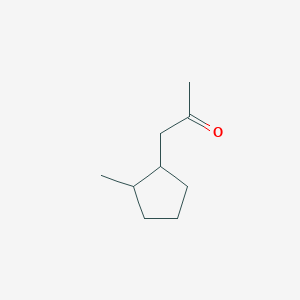
1-(2-Methylcyclopentyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcyclopentyl)propan-2-one, also known as Methylcyclopentenone, is a ketone that belongs to the family of cycloalkanones. It is commonly used in the field of organic chemistry as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is not well understood. However, it is believed to act as an electrophile in various chemical reactions due to the presence of a carbonyl group. It is also believed to interact with various enzymes and receptors in the body, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one are not well documented. However, it is believed to have antimicrobial and antifungal properties due to its ability to inhibit the growth of various microorganisms. It is also believed to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one in lab experiments is its ease of synthesis. It can be synthesized using common laboratory techniques and reagents. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds. However, one of the limitations of using 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one. One direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another direction is the investigation of its biological activity, which may lead to the discovery of new drugs and other bioactive compounds. Additionally, the use of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one in the development of new fragrances and flavors may also be an area of future research.
Métodos De Síntesis
The synthesis of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation reaction, where the ketone is synthesized by reacting 2-methylcyclopentanone with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of 2-methylcyclopentanone with propionic anhydride in the presence of a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is widely used in scientific research for the synthesis of various compounds. It is commonly used as a building block for the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds. It is also used in the synthesis of various fragrances and flavors.
Propiedades
Número CAS |
158262-45-4 |
|---|---|
Nombre del producto |
1-(2-Methylcyclopentyl)propan-2-one |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1-(2-methylcyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-9(7)6-8(2)10/h7,9H,3-6H2,1-2H3 |
Clave InChI |
NVAJJWROJHKSML-UHFFFAOYSA-N |
SMILES |
CC1CCCC1CC(=O)C |
SMILES canónico |
CC1CCCC1CC(=O)C |
Sinónimos |
2-Propanone, 1-(2-methylcyclopentyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



